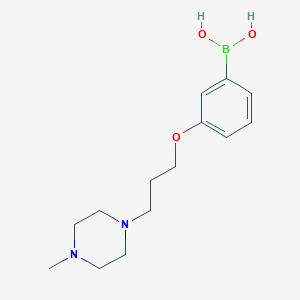

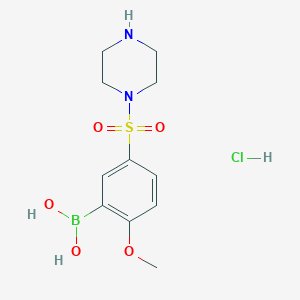

![molecular formula C13H15FN2O3 B1473080 Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-86-3](/img/structure/B1473080.png)

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate

Overview

Description

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate, also known as TBFIB, is an organic compound that is used in a variety of scientific research applications. TBFIB is a synthetic compound that is used to study the biochemical and physiological effects of compounds, as well as their mechanisms of action. TBFIB has proven to be a useful tool for scientists in the lab, as it is relatively easy to synthesize and has a wide range of applications.

Scientific Research Applications

Isoxazole Synthesis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate, with its isoxazole ring, can be synthesized through metal-free synthetic routes . This is significant as it addresses the disadvantages associated with metal-catalyzed reactions such as high costs, toxicity, and difficulty to separate from the reaction mixtures .

Drug Discovery

Isoxazole-containing compounds, like Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate, are significant in the field of drug discovery . The chemical diversity of these compounds allows them to bind to various biological targets, expanding the available drug-like chemical space .

Biological Activity

Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate could potentially exhibit similar activities.

FLT3 Inhibitors

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate derivatives have been synthesized as FLT3 inhibitors . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .

Generation of 1,3-Bifunctional Derivatives

The presence of the labile N–O bond in the isoxazole ring of Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazoles especially synthetically useful .

Selectivity of Transformations

When discussing the classical methods of isoxazole synthesis, the main emphasis is placed on the problem of selectivity of transformations . Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate could potentially be used in these transformations.

properties

IUPAC Name |

tert-butyl N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBYBWDANSMSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

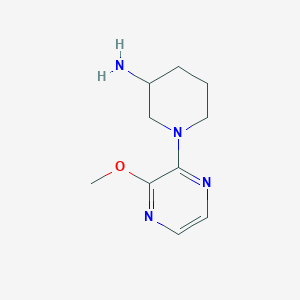

![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)

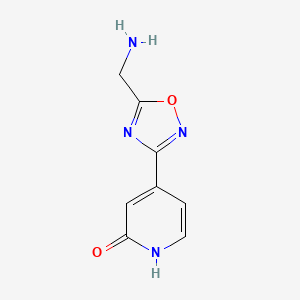

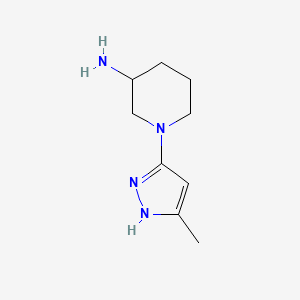

![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)

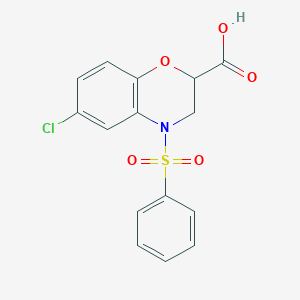

![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)

![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)

![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)

![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)